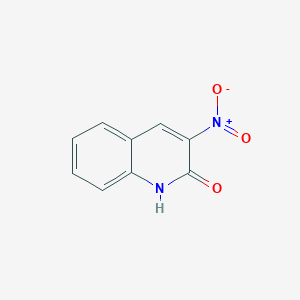

2(1H)-Quinolinone, 3-nitro-

Vue d'ensemble

Description

3-Nitro-2(1H)-quinolinone is a chemical compound that has been studied for its potential as an antagonist at various receptor sites, particularly in the context of excitatory amino acids. It has been synthesized and evaluated for its activity at the glycine site on the NMDA receptor and for AMPA antagonist activity. The presence of a nitro group at the 3-position of the quinolinone ring is significant for its biological activity, as it influences the molecule's conformation and ionization state at physiological pH .

Synthesis Analysis

The synthesis of 3-nitro-2(1H)-quinolinone derivatives has been explored through various methods. One approach involves the evolution from 2-carboxy-1,2,3,4-tetrahydroquinolines and 3-carboxy-4-hydroxy-2(1H)-quinolones. The introduction of electron-withdrawing substituents at the 3-position has been shown to generally result in poor potency at the glycine site. However, specific derivatives, such as the 3-nitro analogue, have demonstrated good activity due to their acidic nature and the ability to exist as an anion at physiological pH .

Molecular Structure Analysis

The molecular structure of 3-nitro-2(1H)-quinolinone derivatives plays a crucial role in their biological activity. For instance, the 3-nitro analogue has a pKa of approximately 5, which allows it to exist as an anion with the nitro group planar to the quinolone ring at physiological pH. This planarity and the resulting electronic distribution are essential for high-affinity binding at the glycine/NMDA site. The structure-activity relationships at the 4-position of the quinolinone ring also differ significantly between the 3-nitro-2(1H)-quinolinones and related compounds, indicating the importance of the molecular conformation for receptor binding .

Chemical Reactions Analysis

3-Nitro-2(1H)-quinolinone derivatives have been used as 2π components in 1,3-dipolar cycloadditions with ester-stabilized azomethine ylides. This reaction has been investigated to synthesize pyrrolo[3,4-c]quinolines, a class of compounds with potential biological activity. The structure and stereochemistry of the resulting cycloadducts have been studied using X-ray and NMR spectroscopy, highlighting the versatility of 3-nitro-2(1H)-quinolinone as a building block for more complex heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitro-2(1H)-quinolinone derivatives are influenced by their molecular structure. The acidity of the 3-nitro group and its ability to form an anion at physiological pH are key factors in the compound's biological activity. Additionally, the crystal structures of related quinolinone derivatives have been determined, providing insights into the intermolecular interactions, such as hydrogen bonding and short contacts, that can influence the compound's stability and reactivity .

Orientations Futures

The persistent challenge in the field of energetic materials is how to synthesize energetic compounds with high density, high heat of detonation, and outstanding detonation performance by gathering the maximum number of energetic groups in the smallest volume . The self-assembly of energetic groups with metal ions is crucially influenced by the solvent conditions .

Mécanisme D'action

Target of Action

The primary target of 3-Nitroquinolin-2-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in signal transduction pathways, regulating cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .

Mode of Action

3-Nitroquinolin-2-ol inhibits the activity of EGFR . This inhibition is achieved by the compound’s interaction with the enzyme-binding features of EGFR . The compound may also have antitumor activity by inhibiting the type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Biochemical Pathways

The inhibition of EGFR by 3-Nitroquinolin-2-ol affects the signal transduction pathways that regulate cell differentiation and proliferation . By inhibiting MetAP2, the compound may also impact the process of angiogenesis .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of EGFR and MetAP2 by 3-Nitroquinolin-2-ol can lead to antiproliferative effects against tumor cell lines that overexpress EGFR . This suggests that the compound could potentially be used as an anticancer agent .

Action Environment

The action, efficacy, and stability of 3-Nitroquinolin-2-ol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability

Propriétés

IUPAC Name |

3-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVAAWXYMDEDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433745 | |

| Record name | 2(1H)-Quinolinone, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitroquinolin-2-ol | |

CAS RN |

103029-75-0 | |

| Record name | 2(1H)-Quinolinone, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

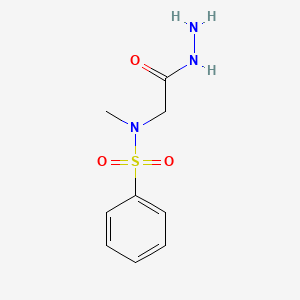

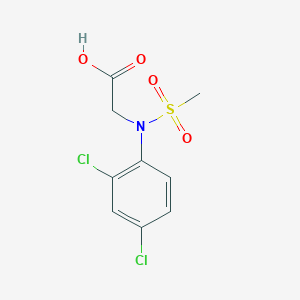

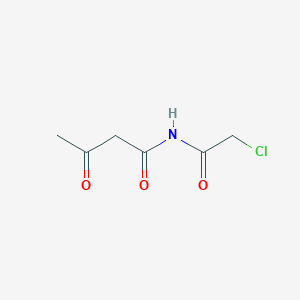

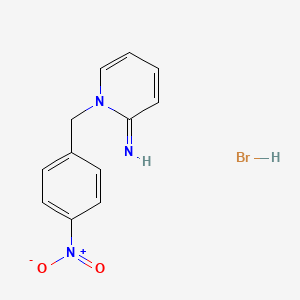

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

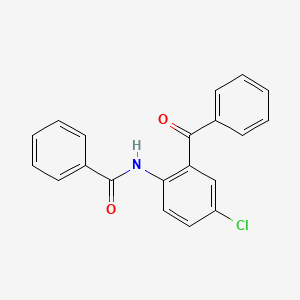

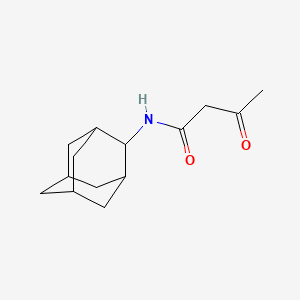

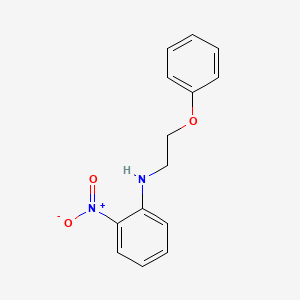

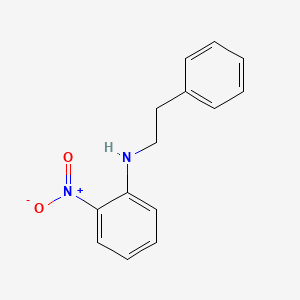

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)